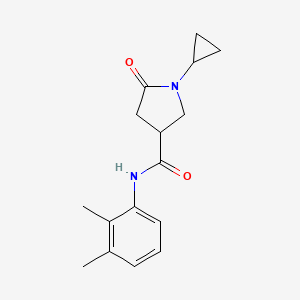
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase.
Mecanismo De Acción
The mechanism of action of CPP-115 involves the inhibition of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase, which is an enzyme that catalyzes the conversion of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide to succinic semialdehyde. By inhibiting this enzyme, CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which in turn leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 have been extensively studied in animal models. Studies have shown that CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which is associated with a reduction in the occurrence of seizures. CPP-115 has also been shown to have anxiolytic and anti-addictive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-115 is its high potency and selectivity for 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase. This makes it an ideal tool for studying the role of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in various neurological disorders. However, one of the limitations of CPP-115 is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CPP-115. One area of research is the development of more potent and selective inhibitors of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase. Another area of research is the investigation of the long-term effects of CPP-115 on 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide metabolism and neurotransmission. Additionally, the potential applications of CPP-115 in the treatment of other neurological disorders such as depression and schizophrenia should be explored.
Métodos De Síntesis
CPP-115 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of the intermediate compound 3-chloro-1-cyclopropyl-5-oxopyrrolidine-2-carboxylic acid, which is then reacted with 2,3-dimethylphenylamine to obtain CPP-115. The synthesis method has been optimized to obtain high yields of pure CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. The inhibition of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide aminotransferase by CPP-115 leads to an increase in the concentration of 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in the brain, which is an inhibitory neurotransmitter. This increase in 1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide levels has been shown to reduce the occurrence of seizures and also has anxiolytic and anti-addictive effects.
Propiedades
IUPAC Name |
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10-4-3-5-14(11(10)2)17-16(20)12-8-15(19)18(9-12)13-6-7-13/h3-5,12-13H,6-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCXTEDHAWENOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)

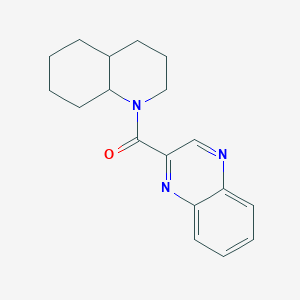

![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
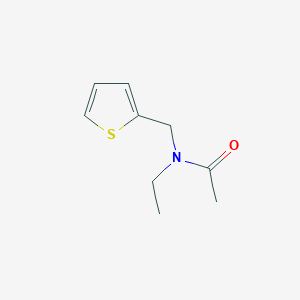
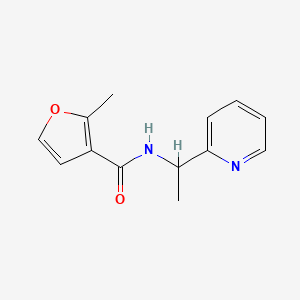
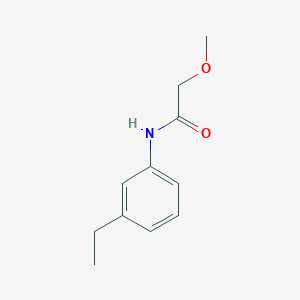
![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)
![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-[(2-Ethylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7515304.png)